
1,2,4-Trifluoro-3-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trifluoro-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7F3O2 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trifluoro-3-(methoxymethoxy)benzene typically involves the reaction of 1,2,4-trifluorobenzene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methoxymethyl group. The reaction can be represented as follows:
C6H3F3+CH3OCH2Cl→C8H7F3O2+NaCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trifluoro-3-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the methoxymethoxy group, yielding simpler fluorinated benzenes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Aldehydes or acids.
Reduction: Fluorinated benzenes.
Scientific Research Applications
1,2,4-Trifluoro-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a drug intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4-Trifluoro-3-(methoxymethoxy)benzene is not well-studied. its effects are likely due to the presence of the trifluoromethyl and methoxymethoxy groups, which can interact with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, while the methoxymethoxy group can act as a protecting group in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trifluorobenzene: Lacks the methoxymethoxy group, making it less versatile in synthetic applications.
2,4,6-Trifluoro-1-(methoxymethoxy)benzene: Similar structure but different substitution pattern, leading to different chemical properties.
1,2-Difluoro-3-methoxy-4-nitrobenzene: Contains a nitro group instead of a third fluorine atom, resulting in different reactivity.
Properties
Molecular Formula |
C8H7F3O2 |
|---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
1,2,4-trifluoro-3-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7F3O2/c1-12-4-13-8-6(10)3-2-5(9)7(8)11/h2-3H,4H2,1H3 |
InChI Key |
YCDVWQJRMCLXHI-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




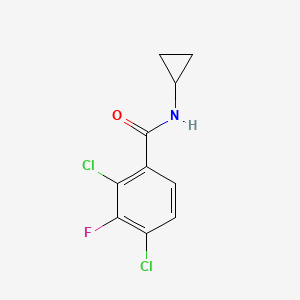
![Triethyl[(prop-2-ynoyl)oxy]stannane](/img/structure/B14760847.png)

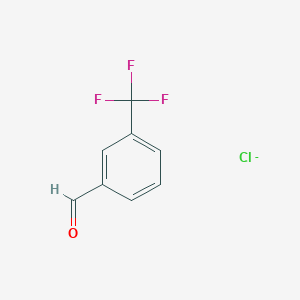
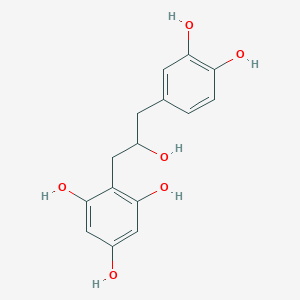
![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)
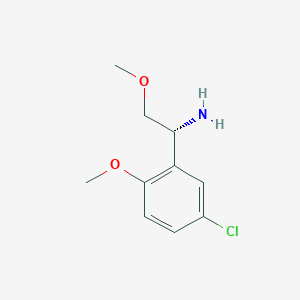
![4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate](/img/structure/B14760896.png)

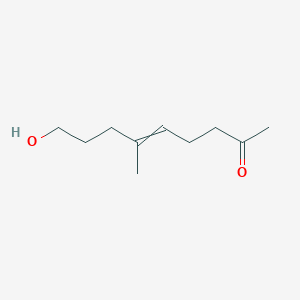

![[1,4]Benzothiazino[2,3-b]phenothiazine](/img/structure/B14760924.png)
